N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide
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Overview
Description
N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide is a synthetic organic compound characterized by its unique triazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting appropriate amines with formaldehyde and ammonia under controlled conditions.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazine ring is replaced by the dimethylaminoethyl moiety.
Sulfonamide Formation: The final step involves the reaction of the triazine derivative with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate and for its biological activity.
Industrial Chemistry: Used in the synthesis of other complex organic molecules.
Biological Studies: Investigated for its effects on various biological pathways and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide analogs: Compounds with similar triazine ring structures but different substituents.
Sulfonamide derivatives: Compounds with similar sulfonamide groups but different core structures.
Uniqueness
This compound is unique due to its specific combination of a triazine ring and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H19N5O2S |
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Molecular Weight |
249.34 g/mol |
IUPAC Name |
N-[3-[2-(dimethylamino)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide |
InChI |
InChI=1S/C8H19N5O2S/c1-12(2)4-5-13-6-9-8(10-7-13)11-16(3,14)15/h4-7H2,1-3H3,(H2,9,10,11) |
InChI Key |
QPCLHGFPQSLTCK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CNC(=NC1)NS(=O)(=O)C |
Origin of Product |
United States |
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